beta-Caryophyllene hydrate
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Overview
Description
Beta-Caryophyllene hydrate: is a natural bicyclic sesquiterpene with the molecular formula C15H26O . It is a derivative of beta-Caryophyllene, a compound found in many essential oils, including clove oil, cannabis, and black pepper . This compound is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Caryophyllene hydrate can be synthesized through the hydration of beta-Caryophyllene. The reaction typically involves the addition of water to the double bond of beta-Caryophyllene under acidic conditions . The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid.
Industrial Production Methods: Industrial production of this compound often involves the extraction of beta-Caryophyllene from natural sources, followed by its hydration. The extraction process can include steam distillation or solvent extraction from plants like clove, cannabis, and black pepper .
Chemical Reactions Analysis
Types of Reactions: Beta-Caryophyllene hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form caryophyllene oxide.
Reduction: It can be reduced to form beta-Caryophyllene.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Caryophyllene oxide.
Reduction: Beta-Caryophyllene.
Substitution: Various beta-Caryophyllene derivatives.
Scientific Research Applications
Beta-Caryophyllene hydrate has a wide range of scientific research applications:
Mechanism of Action
Beta-Caryophyllene hydrate exerts its effects primarily through its interaction with cannabinoid receptor type 2 (CB2-R) and peroxisome proliferator-activated receptors (PPARs) . It acts as a full agonist of CB2-R, leading to anti-inflammatory and analgesic effects . Additionally, it modulates the activity of various enzymes involved in the metabolism of xenobiotics, contributing to its therapeutic effects .
Comparison with Similar Compounds
Caryophyllene: The parent compound of beta-Caryophyllene hydrate, known for its anti-inflammatory and analgesic properties.
Caryophyllene oxide: An oxidized form of beta-Caryophyllene, also exhibiting biological activities.
Alpha-Humulene: A ring-opened isomer of beta-Caryophyllene, found in essential oils and known for its anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific interaction with CB2-R and PPARs, which distinguishes it from other similar compounds . Its ability to modulate multiple biological pathways makes it a versatile compound with potential therapeutic applications .
Properties
CAS No. |
62511-56-2 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undecan-4-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4,16)9-7-13-12(11)10-14(13,2)3/h12-13,16H,1,5-10H2,2-4H3 |
InChI Key |
KTBROVRYPKGILD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C1CCC(CCCC2=C)(C)O)C |
Origin of Product |
United States |
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